Methyl 2-methyl-6-(phenylthio)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 2-methyl-6-phenylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
BDKGOXJRTJUJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Methyl 6 Phenylthio Nicotinate and Its Analogues
Strategies for Constructing the Nicotinate (B505614) Core
The formation of the central pyridine (B92270) ring, functionalized with a carboxylate at the 3-position, is the foundational step in the synthesis of nicotinates. Various strategies have been developed, ranging from multicomponent reactions that build the ring in a single step to cyclization reactions of acyclic precursors.
Multicomponent Reaction Approaches to Polysubstituted Pyridines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot process. The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR that can be adapted to produce polysubstituted pyridines. researchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.net The initial product is a dihydropyridine (B1217469), which is subsequently aromatized to the corresponding pyridine. researchgate.net Modifications of the Hantzsch synthesis can allow for the preparation of asymmetrically substituted pyridines, which is essential for accessing specific isomers of nicotinates.
More contemporary MCRs have also been developed. For instance, a three-component reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans, acetoacetanilides, and alkylating agents can lead to the formation of highly substituted nicotinamide (B372718) derivatives through a cross-recyclization of the initial thiopyran. google.com Another example involves the condensation of aromatic or heteroaromatic aldehydes with cyanothioacetamide and acetoacetanilides, followed by S-alkylation, to yield 6-(alkylsulfanyl)-2-methylpyridine-3-carboxamides. researchgate.net
| MCR Type | Reactants | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate that requires subsequent oxidation to the pyridine. researchgate.netresearchgate.net |
| Thiopyran Cross-Recyclization | 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyran, Acetoacetanilide, Alkylating agent | Leads to highly substituted 6-alkylthio-nicotinamides. google.com |
| Cyanothioacetamide Condensation | Aromatic aldehyde, Cyanothioacetamide, Acetoacetanilide | Produces 6-(alkylsulfanyl)-2-methylnicotinamides. researchgate.net |
Cyclization and Ring-Forming Reactions for 3-Pyridinecarboxylates
Cyclization reactions provide another major pathway to the nicotinate core. These methods involve the ring closure of a pre-assembled acyclic precursor. A prominent example is the Boger pyridine synthesis, which is an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine. nih.gov This [4+2] cycloaddition is followed by the expulsion of nitrogen to form the pyridine ring. nih.gov This method is particularly useful for accessing pyridines that are difficult to prepare via other routes.
Other cycloaddition strategies include the reaction of 1-azadienes with alkynes, which can proceed either as a thermal pericyclic reaction or a transition-metal-catalyzed formal [4+2] cycloaddition. nih.gov Additionally, the reaction of β-aminocrotonic acid methyl ester with acrolein has been reported for the synthesis of 2-methylnicotinate, showcasing a cyclocondensation approach. google.com
| Cyclization Strategy | Reactants | Key Features |
| Boger Pyridine Synthesis | Enamine, 1,2,4-Triazine | Inverse-electron-demand Diels-Alder reaction followed by nitrogen extrusion. nih.gov |
| 1-Azadiene Cycloaddition | 1-Azadiene, Alkyne | Can be a thermal or transition-metal-catalyzed [4+2] cycloaddition. nih.gov |
| Cyclocondensation | β-aminocrotonic acid methyl ester, Acrolein | Direct formation of the 2-methylnicotinate ring system. google.com |
Regioselective Introduction of the 2-Methyl Group
Once the pyridine or nicotinate core is established, the next critical step is the regioselective introduction of the methyl group at the C-2 position. This can be achieved either by methylation of a pre-existing pyridine ring or by utilizing building blocks that already contain the methyl group.
Methylation of Pyridine Intermediates
Direct C-H methylation of a pyridine ring can be challenging due to the inherent reactivity of the different positions on the ring. However, several methods have been developed to achieve this transformation. Transition-metal-catalyzed cross-coupling reactions are a powerful tool for introducing methyl groups onto aryl and heteroaryl halides. For example, palladium-catalyzed coupling of a 2-halopyridine derivative with an appropriate methylating agent can be an effective strategy.
Late-stage C-H methylation of biologically active compounds has also been demonstrated using various catalytic systems. researchgate.net For instance, rhodium-catalyzed C-H methylation of (hetero)arenes has been reported, offering high regioselectivity. mdpi.com Another approach involves the palladium-catalyzed methylation of nitroarenes with methanol (B129727), which could be adapted for suitably functionalized pyridine precursors. rsc.org
| Methylation Method | Reagents/Catalyst | Substrate Type |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Methylating agent | 2-Halopyridine derivative |
| Rhodium-Catalyzed C-H Methylation | Rh catalyst | Pyridine or substituted pyridine |
| Palladium-Catalyzed Methylation with Methanol | Pd(OAc)2, Ligand, Methanol | Nitro-substituted pyridine |
Utilization of Pre-functionalized Pyridine Building Blocks
An alternative and often more straightforward approach to ensure the correct regiochemistry is to start with a building block that already contains the 2-methyl group. For instance, 2-methylpyridine-3-carboxylic acid is a commercially available starting material that can be esterified to the corresponding methyl nicotinate. sigmaaldrich.com Similarly, methyl 6-methylnicotinate (B8608588) can be synthesized from 6-methylpyridine-3-carboxylic acid via esterification with methanol and sulfuric acid. sigmaaldrich.com
Furthermore, 2-methyl-6-halonicotinates can serve as valuable intermediates. These compounds can be synthesized and then the halogen at the 6-position can be displaced by the desired phenylthio group in a subsequent step. The synthesis of methyl 6-chloronicotinate, for example, can be achieved from 6-chloronicotinic acid.
| Pre-functionalized Building Block | Subsequent Reaction | Target Intermediate |
| 2-Methylpyridine-3-carboxylic acid | Esterification | Methyl 2-methylnicotinate |
| 6-Methylpyridine-3-carboxylic acid | Esterification | Methyl 6-methylnicotinate |
| 6-Chloronicotinic acid | Esterification | Methyl 6-chloronicotinate |
Diverse Methods for Incorporating the 6-(Phenylthio) Moiety
The final key structural feature of Methyl 2-methyl-6-(phenylthio)nicotinate is the phenylthio group at the C-6 position. This can be introduced through various methods, most commonly involving the reaction of a leaving group at the 6-position with a sulfur-based nucleophile.
A primary method for this transformation is nucleophilic aromatic substitution (SNAr). A suitable precursor, such as methyl 2-methyl-6-chloronicotinate, can react with thiophenol or its corresponding thiolate in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution at the C-6 position. SNAr reactions between heteroaryl halides and thiols are known to proceed smoothly, often in polar aprotic solvents like DMAc with a base such as potassium carbonate. diva-portal.org
Transition-metal-catalyzed cross-coupling reactions offer another powerful avenue for C-S bond formation. Palladium- and copper-catalyzed reactions are widely used for the thiolation of aryl and heteroaryl halides. For instance, a palladium-catalyzed cross-coupling reaction could be employed between a 6-halo-2-methylnicotinate and thiophenol. Similarly, copper-catalyzed protocols for the thiolation of aryl halides are well-established and could be applied to this system.
| Method | Reactants | Catalyst/Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 2-methyl-6-halonicotinate, Thiophenol | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMAc) diva-portal.org |
| Palladium-Catalyzed C-S Cross-Coupling | Methyl 2-methyl-6-halonicotinate, Thiophenol | Palladium catalyst, Ligand, Base |
| Copper-Catalyzed Thiolation | Methyl 2-methyl-6-halonicotinate, Thiophenol | Copper catalyst, Ligand, Base |
Nucleophilic Aromatic Substitution (SNAr) with Thiophenols
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized method for the formation of aryl thioethers, particularly on electron-deficient aromatic systems like pyridine. researchgate.netyoutube.com The inherent electron-withdrawing nature of the pyridine ring nitrogen atom facilitates nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions, making it an ideal strategy for synthesizing the target compound. chemrxiv.orgyoutube.com
The reaction mechanism proceeds via a two-step addition-elimination pathway. Initially, the thiophenoxide anion, generated by treating thiophenol with a base, attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine) at the 6-position of the nicotinate ester. This addition step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comcdnsciencepub.com In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final pyridine thioether product.
The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the solvent, and the base used. Halogens are common leaving groups, and their reactivity generally follows the order F > Cl > Br > I for this type of reaction, which is counterintuitive to C-X bond strength but is dictated by the rate-determining nucleophilic attack step. youtube.com The reaction is typically carried out in polar aprotic solvents like DMF or DMSO, which can solvate the cation of the base and enhance the nucleophilicity of the thiophenoxide. chemrxiv.org
Various bases can be employed to deprotonate the thiophenol, ranging from alkali hydroxides and carbonates to organic bases like triethylamine. researchgate.net The choice of base and reaction conditions can be optimized to achieve high yields and minimize side reactions.
Table 1: Examples of SNAr Reactions for Pyridine Thioether Synthesis
| Starting Material | Nucleophile | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3,5,6-Tetrachloropyridine | Ethanethiol | Triethylamine | Acetone | Room Temp, 18h | 93% | researchgate.net |
| Pentachloropyridine | Ethanethiol | Sodium Metal | - | - | 50% | researchgate.net |
| 2-Halopyridine | Thiolates | - | - | Room Temp | Good | chemrxiv.orgchemrxiv.org |
| Heteroaryl Halides | Thiols | None | Water | - | Good-Excellent | researchgate.netresearchgate.net |
Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation
For pyridine substrates that are less activated or when milder reaction conditions are required, transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr. nih.govacsgcipr.org These methods have revolutionized the formation of C-S bonds, offering broad substrate scope and functional group tolerance. researchgate.netnih.gov The most common catalysts are based on palladium and copper. nih.gov
Palladium-Catalyzed Thiolation: Often referred to as Buchwald-Hartwig amination-type coupling, palladium-catalyzed thiolation involves the reaction of a halo-pyridine with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. acsgcipr.orgnih.gov The catalytic cycle typically begins with the oxidative addition of the palladium(0) complex to the aryl halide (e.g., 6-chloronicotinate derivative). The resulting palladium(II) complex then undergoes reaction with the thiolate, followed by reductive elimination to furnish the desired aryl thioether and regenerate the active palladium(0) catalyst. acsgcipr.org The choice of ligand, often a bulky, electron-rich phosphine, is critical for the success of the reaction, influencing catalyst stability and reactivity. rsc.org
Copper-Catalyzed Thiolation (Ullmann Condensation): The copper-catalyzed Ullmann condensation is a classical method for forming C-S bonds. acsgcipr.org Traditional Ullmann reactions often required harsh conditions, including high temperatures. However, modern protocols utilize various copper(I) or copper(II) salts as catalysts, often in combination with ligands, allowing the reaction to proceed under much milder conditions. researchgate.netnih.gov The mechanism is believed to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. researchgate.net This method is often more cost-effective than palladium-catalyzed approaches.
Table 2: Comparison of Catalytic Systems for C-S Bond Formation
| Catalyst System | Typical Catalyst | Typical Ligand | Typical Base | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Palladium-catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., Xantphos, BINAP) | t-BuONa, Cs₂CO₃ | High efficiency, broad scope, mild conditions | High cost of catalyst and ligands, air-sensitive reagents |
| Copper-catalyzed | CuI, Cu₂O, CuSO₄ | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | Low cost, readily available catalysts | Can require higher temperatures, sometimes lower yields |
| Iron-catalyzed | FeCl₃, Fe(acac)₃ | None often required | K₂CO₃ | Very low cost, environmentally benign | Less developed, can have narrower scope |
Smiles Rearrangement and Related Rearrangement Pathways in Pyridine Thioethers
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgchemistry-reaction.com In the context of pyridine thioethers, this rearrangement can be a potential synthetic pathway or an unexpected side reaction. The general reaction involves an activated aromatic system connected by a linker (e.g., -O-, -S-, -SO₂-) to a side chain terminating in a nucleophilic group (e.g., -OH, -NH₂, -SH). numberanalytics.comwikipedia.org
For a Smiles rearrangement to occur on a pyridine thioether system, a precursor would be required where a nucleophile is tethered to the phenyl group of the phenylthio moiety, which could then attack the pyridine ring. More relevant to the stability of the target compound is the potential for rearrangement in its derivatives. For example, if the methyl group on the pyridine ring were functionalized with a nucleophile, an S-N type Smiles rearrangement could occur, where the nitrogen nucleophile attacks the carbon of the C-S bond, leading to a new heterocyclic system. researchgate.netresearchgate.net
The mechanism involves the formation of a spirocyclic intermediate (a Meisenheimer-type complex) after the intramolecular nucleophilic attack on the pyridine ring. numberanalytics.comresearchgate.net Subsequent cleavage of the C-S bond leads to the rearranged product. The reaction is typically base-catalyzed, which facilitates the deprotonation of the terminal nucleophile. chemistry-reaction.com The pyridine ring itself, being electron-deficient, facilitates the intramolecular attack. acs.org While not a direct route to the title compound, understanding this pathway is crucial for designing syntheses of more complex analogues and avoiding undesired isomeric byproducts. nih.gov
Esterification and Derivatization at the 3-Carboxylate Position
The methyl ester group at the 3-position of the nicotinic acid backbone is a key feature of the target molecule. This functionality is typically introduced either before or after the formation of the C-S bond.
Direct Esterification: The most common method for synthesizing the methyl ester is the Fischer-Speier esterification of the corresponding nicotinic acid derivative. chemicalbook.com This reaction involves heating the carboxylic acid (e.g., 2-methyl-6-chloronicotinic acid or 2-methyl-6-(phenylthio)nicotinic acid) in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netorientjchem.orggoogle.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) drives it towards the formation of the ester.
Derivatization via Acid Chlorides: For substrates that are sensitive to strong acids and high temperatures, a two-step procedure is often employed. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The resulting nicotinoyl chloride hydrochloride can then be reacted with methanol, usually in the presence of a non-nucleophilic base like triethylamine, to afford the methyl ester under mild conditions. nih.gov This method also opens the door to the synthesis of other esters or amides by simply varying the nucleophile (e.g., using a different alcohol or an amine).
Table 3: Methods for Esterification of Pyridinecarboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents, one step | Requires strong acid and heat, equilibrium-limited |
Data sourced from references chemicalbook.comresearchgate.netgoogle.comnih.govgoogle.com.
Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Atom Economy
The choice of a synthetic route for this compound depends on factors such as starting material availability, cost, desired scale, and environmental considerations. Each of the primary methods for C-S bond formation offers a unique set of advantages and disadvantages.
Efficiency:
SNAr: This method is often highly efficient, with yields frequently exceeding 90%, especially when a highly activated substrate like a 6-chloro or 6-fluoronicotinate is used. researchgate.net The reactions are typically straightforward to perform.
Transition Metal-Catalysis: Palladium-catalyzed reactions can also be very high-yielding, but often require careful optimization of the catalyst, ligand, and base. researchgate.net Copper-catalyzed reactions are generally robust but may sometimes provide more moderate yields compared to palladium systems. Catalyst deactivation by sulfur compounds can sometimes be an issue, requiring higher catalyst loadings. researchgate.net
Regioselectivity:
SNAr: The regioselectivity is excellent and predictable. The inherent electronic properties of the pyridine ring direct the nucleophilic attack to the 2- and 4-positions. youtube.com For a 6-halonicotinate precursor, substitution will occur exclusively at the 6-position.
Transition Metal-Catalysis: These reactions are also highly regioselective, as the coupling occurs specifically at the carbon atom of the C-X bond (where X is a halide or triflate). There is no ambiguity in the position of the new C-S bond.
Smiles Rearrangement: As an intramolecular process, its regioselectivity is governed by the structure of the starting material. It is not a direct route but represents a potential pathway to a specific, rearranged isomer.
Atom Economy:
SNAr: This route generally has good atom economy. The main byproduct is a simple salt (e.g., NaCl) derived from the leaving group and the cation of the base.
Smiles Rearrangement: As a rearrangement reaction, it is perfectly atom-economical, as all atoms of the starting material are incorporated into the product.
Advanced Mechanistic Investigations of Chemical Reactions Involving Methyl 2 Methyl 6 Phenylthio Nicotinate
Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of Methyl 2-methyl-6-(phenylthio)nicotinate is a key center of basicity and nucleophilicity. Its lone pair of electrons, residing in an sp2 hybrid orbital, is readily available for reaction with electrophiles. iust.ac.ir
Protonation and Lewis Acid Coordination: The nitrogen atom can be easily protonated by acids to form a pyridinium salt. This protonation significantly alters the electronic properties of the pyridine ring, increasing its electron deficiency and influencing the reactivity of the substituents. Similarly, it can coordinate to Lewis acids, a step that is often crucial in catalyzing reactions on the pyridine ring or its side chains. rsc.org
N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary N-alkylpyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, further deactivating the ring towards electrophilic substitution but potentially activating it for nucleophilic attack.
N-Oxidation: Reaction with oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding Pyridine N-oxide. The formation of an N-oxide dramatically changes the reactivity of the pyridine ring. It enhances the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while the oxygen atom itself can participate in various reactions.
The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The 2-methyl group has a weak electron-donating effect, while the methyl ester at the 3-position and the phenylthio group at the 6-position have electron-withdrawing effects. The net effect of these substituents makes the pyridine nitrogen in this compound less basic than pyridine itself but still a significant site for electrophilic attack. iust.ac.iruoanbar.edu.iq
Transformations and Functional Group Interconversions at the 6-(Phenylthio) Linkage
The phenylthio group at the 6-position is a versatile functional group that can undergo a variety of transformations, primarily centered around the sulfur atom.
The sulfur atom of the thioether linkage is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are typically carried out using controlled amounts of oxidizing agents.
Formation of Sulfoxide: Mild oxidation, often using one equivalent of an oxidant like hydrogen peroxide or a peracid, converts the thioether to Methyl 2-methyl-6-(phenylsulfinyl)nicotinate. The resulting sulfoxide introduces a chiral center at the sulfur atom.
Formation of Sulfone: Further oxidation of the sulfoxide or direct oxidation of the thioether with an excess of a strong oxidizing agent (e.g., potassium permanganate or excess m-CPBA) yields the corresponding sulfone, Methyl 2-methyl-6-(phenylsulfonyl)nicotinate.
The oxidation state of the sulfur atom significantly impacts the electronic properties of the pyridine ring. Both the sulfinyl and sulfonyl groups are strongly electron-withdrawing, making the pyridine ring more electron-deficient. This increased electrophilicity can make the phenylsulfonyl group a good leaving group in nucleophilic aromatic substitution reactions. libretexts.org
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | m-CPBA (1 equiv.) | Methyl 2-methyl-6-(phenylsulfinyl)nicotinate |
| This compound | m-CPBA (>2 equiv.) | Methyl 2-methyl-6-(phenylsulfonyl)nicotinate |
The sulfur atom in the thioether linkage exhibits dual reactivity, capable of acting as both a nucleophile and a site for electrophilic attack after activation.
Electrophilic Reactions (Sulfur as a Nucleophile): The sulfur atom's lone pairs make it nucleophilic. It can react with electrophiles such as alkyl halides to form sulfonium salts. For example, reaction with methyl iodide would yield a methyl(phenyl)(pyridin-2-yl)sulfonium iodide salt. The formation of these salts activates the molecule for subsequent reactions. libretexts.org
Nucleophilic Aromatic Substitution (Displacement of the Thioether): While the phenylthio group is not an excellent leaving group, its departure can be facilitated in nucleophilic aromatic substitution reactions, particularly if the sulfur is oxidized to a sulfone. Strong nucleophiles can displace the phenylsulfonyl group at the 6-position, which is activated towards nucleophilic attack by the ring nitrogen. quimicaorganica.org
Reactions at the 2-Methyl and Methyl Ester Positions
The substituents at the 2- and 3-positions also offer avenues for chemical modification.
Reactions of the 2-Methyl Group: The methyl group at the 2-position can be a site for various transformations.
Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 6-(phenylthio)pyridine-2,3-dicarboxylic acid after subsequent ester hydrolysis. environmentclearance.nic.in
Deprotonation: The protons on the 2-methyl group are weakly acidic and can be removed by a strong base (e.g., organolithium reagents) to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the carbon chain at this position.
Reactions of the Methyl Ester Group: The methyl ester at the 3-position is a classic functional group that can undergo several important reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-6-(phenylthio)nicotinic acid. chemicalbook.com
Amidation: Reaction with amines can convert the ester into an amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (2-methyl-6-(phenylthio)pyridin-3-yl)methanol.
Table 2: Representative Transformations of Substituent Groups
| Position | Functional Group | Reagent(s) | Product Functional Group |
|---|---|---|---|
| 2 | Methyl | 1. n-BuLi; 2. R-X | Alkyl |
| 3 | Methyl Ester | LiAlH₄ | Primary Alcohol |
| 3 | Methyl Ester | NaOH, H₂O | Carboxylic Acid |
Computational and Experimental Approaches to Elucidating Reaction Mechanisms
Understanding the intricate details of the reaction mechanisms involving this compound requires a synergistic combination of experimental and computational methods. rsc.org
Experimental approaches involve kinetic studies, isotopic labeling, and the isolation and characterization of intermediates to map the reaction pathway. Techniques like in-situ NMR spectroscopy can provide real-time information on the species present in a reaction mixture. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. rsc.orgacs.org These methods allow for the mapping of potential energy surfaces, which describe the energy of the system as a function of the geometry of the reacting molecules.
A key aspect of computational mechanistic studies is the analysis of the reaction coordinate, which represents the minimum energy path from reactants to products.
Reaction Coordinate Analysis: By mapping the potential energy surface, chemists can identify the lowest energy pathway for a given transformation. This analysis reveals the presence of intermediates (local minima on the surface) and transition states (saddle points on the surface).
Transition State Characterization: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Computational methods can determine the precise geometry and energy of the transition state. Vibrational frequency analysis is used to confirm a calculated structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For example, in the oxidation of the thioether to a sulfoxide, computational analysis could be used to compare different potential mechanisms, calculate the activation energies, and predict the stereochemical outcome if a chiral oxidant is used. Similarly, for a nucleophilic aromatic substitution reaction, DFT calculations can help rationalize the regioselectivity and the relative reactivity of different nucleophiles by modeling the transition states of the addition and elimination steps. rsc.org
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful and definitive technique for elucidating the intricate pathways of chemical reactions. By selectively replacing an atom within a reactant with one of its heavier, stable isotopes, researchers can trace the fate of that atom throughout the reaction, providing unambiguous evidence for bond-forming and bond-breaking events. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize how the mechanisms of its synthesis and subsequent reactions could be unequivocally confirmed.
The primary route for the synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on the pyridine ring (such as a halogen) is displaced by a thiophenol nucleophile. Isotopic labeling can provide critical insights into the nature of this substitution, particularly in determining whether the reaction proceeds through a stepwise (via a Meisenheimer intermediate) or a concerted mechanism.
One of the key ways to probe this mechanism is through the determination of the kinetic isotope effect (KIE). By measuring the reaction rates of the isotopically labeled and unlabeled reactants, the KIE can indicate which bonds are being altered in the rate-determining step of the reaction. For instance, a significant primary ¹²C/¹³C KIE at the carbon atom undergoing substitution would suggest that the C-S bond formation and the cleavage of the bond to the leaving group are part of a concerted process. nih.gov Conversely, the absence of a significant KIE might point towards a stepwise mechanism where the formation of the Meisenheimer complex is the rate-limiting step.
To further illustrate this, consider the hypothetical SNAr reaction for the synthesis of this compound from a halogenated precursor. The following table outlines a potential experimental design for a KIE study:
| Reactant | Isotopic Label Position | Hypothetical Rate Constant (k) | Expected KIE (kunlabeled/klabeled) | Mechanistic Implication |
|---|---|---|---|---|
| Methyl 6-chloro-2-methylnicotinate | Unlabeled | kunlabeled | ~1.05 | Concerted mechanism |
| Methyl 6-chloro-2-methylnicotinate | ¹³C at C-6 | klabeled | ||
| Thiophenol | Unlabeled | kunlabeled | ~1.00 | Stepwise mechanism |
| Thiophenol | ³⁴S | klabeled |
Another powerful application of isotopic labeling is in confirming the origin of atoms in the final product. For example, in the hydrolysis of the ester group of this compound, labeling the water with ¹⁸O can definitively prove whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. If the ¹⁸O is incorporated into the resulting carboxylic acid, it confirms the acyl-oxygen cleavage mechanism, which is typical for ester hydrolysis. study.comucoz.compearson.com
A hypothetical experiment to confirm the mechanism of ester hydrolysis is detailed in the table below:
| Reaction | Isotopically Labeled Reagent | Expected Product with ¹⁸O | Confirmed Mechanism |
|---|---|---|---|
| Acid-catalyzed hydrolysis of this compound | H₂¹⁸O | 2-methyl-6-(phenylthio)nicotinic acid-¹⁸O₂ | Acyl-oxygen cleavage |
| Methanol (B129727) | (No ¹⁸O incorporation) |
Furthermore, ¹⁵N labeling of the pyridine ring could be employed to study potential ring-opening and closing mechanisms or rearrangements under specific reaction conditions. Modern techniques for nitrogen isotope exchange in pyridines, such as those involving Zincke activation, could facilitate the synthesis of the necessary labeled starting materials. chemrxiv.org
Sophisticated Spectroscopic Characterization and Structural Elucidation
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H, ¹³C, and Heteronuclear NMR for Detailed Proton and Carbon Environments
¹H (Proton) NMR: A ¹H NMR spectrum would reveal the number of distinct proton environments in the Methyl 2-methyl-6-(phenylthio)nicotinate molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, protons on the aromatic rings (nicotinate and phenyl) would resonate at different frequencies than those on the methyl groups. The integration of each signal would correspond to the number of protons in that environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would provide information about the connectivity of neighboring protons.
¹³C (Carbon-13) NMR: A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbons of the methyl groups.
Heteronuclear NMR: Techniques such as ¹⁵N NMR could provide information about the nitrogen atom within the pyridine (B92270) ring, further confirming the electronic structure.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Nicotinate (B505614) Ring Protons | 7.0 - 8.5 | 120 - 160 |
| Phenyl Ring Protons | 7.2 - 7.6 | 125 - 140 |
| Ester Methyl Protons | ~3.9 | ~52 |
| Ring Methyl Protons | ~2.5 | ~20 |
Advanced NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Stereochemical and Conformational Analysis
COSY (Correlation Spectroscopy): This 2D NMR technique would establish proton-proton coupling correlations, allowing for the assignment of protons within the same spin system, such as the protons on the nicotinate and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for unambiguously assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for piecing together the molecular skeleton, for example, by showing a correlation between the ester methyl protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would identify protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the phenylthio group with respect to the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
HRMS would provide an extremely accurate measurement of the molecular weight of this compound. This data is used to determine the exact elemental composition of the molecule, confirming its molecular formula (C₁₄H₁₃NO₂S). Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to deduce the structure of different parts of the molecule and how they are connected.
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₂S |
| Exact Mass | 275.0667 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification
FTIR Spectroscopy: An FTIR spectrum would show the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorptions would include the C=O stretch of the ester group (typically around 1720 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O and C-S stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR, particularly for non-polar bonds. The aromatic ring vibrations and the C-S bond would likely give rise to distinct Raman signals.
Hypothetical Vibrational Spectroscopy Data Table (Note: This table is illustrative and not based on experimental data)
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C=O (Ester) | ~1720 | Weak |
| C=C/C=N (Aromatic) | 1400 - 1600 | Strong |
| C-O (Ester) | 1100 - 1300 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or hydrogen bonding.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
This compound itself is not chiral. Therefore, chiroptical techniques like circular dichroism (CD) would not be applicable. However, if a chiral center were introduced into the molecule (for example, by modification of one of the substituents), CD spectroscopy would be a powerful tool to determine the enantiomeric purity and potentially the absolute configuration of the resulting chiral derivatives.
Computational Chemistry and Theoretical Modeling of Methyl 2 Methyl 6 Phenylthio Nicotinate
Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. als-journal.com For Methyl 2-methyl-6-(phenylthio)nicotinate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its fundamental characteristics. als-journal.com These studies begin with geometry optimization, a process that locates the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. als-journal.com From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the total electronic energy, which is crucial for assessing the molecule's stability and comparing the energetics of different molecular arrangements or conformers.
The structural flexibility of this compound is primarily due to the rotation around single bonds, specifically the C-S bond linking the phenyl group and the C-N bond of the pyridine (B92270) ring, as well as the rotation of the methyl and ester groups. A conformational landscape analysis maps the potential energy surface of the molecule as a function of these rotational degrees of freedom.
By systematically rotating key dihedral angles, computational chemists can identify various stable conformers (local energy minima) and the transition states that separate them. The energy difference between a stable conformer and a transition state is known as the rotational barrier. nih.gov For molecules with methyl groups, these barriers can be determined with high precision. mdpi.com For example, the barrier to internal rotation for a methyl group can be sensitive to its local chemical environment, including steric and electronic effects. nih.govresearchgate.net In the case of this compound, the interaction between the phenyl ring, the pyridine ring, and the ester group would create a complex potential energy surface with distinct, low-energy conformers.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (Cpyridine-S-Cphenyl-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| A (Global Minimum) | 60° | 0.00 | - |
| B | 180° | 2.5 | 4.1 (from A) |
| C | -60° | 0.1 | 4.0 (from A) |
Note: This data is illustrative and represents typical values that might be obtained from a DFT calculation for such a molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine ring system, which can act as an electron acceptor. An FMO analysis provides a visual and quantitative map of where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -1.8 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 | Correlates with chemical stability and reactivity. |
Note: These values are representative for a molecule of this type and would be precisely calculated using DFT.
Non-covalent interactions (NCIs) are crucial for understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with biological targets. mdpi.com Although this compound lacks strong hydrogen bond donors, it can participate in weaker C-H···O and C-H···N interactions. Furthermore, the presence of two aromatic rings (phenyl and pyridine) allows for π-π stacking interactions, which play a significant role in the stabilization of molecular assemblies. scielo.org.mx
Computational methods like the Non-Covalent Interaction (NCI) index or Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions. scielo.org.mx These analyses generate graphical plots that identify regions of hydrogen bonding, van der Waals forces, and steric repulsion within the molecule and between interacting molecules. scielo.org.mx
Ab Initio and Semi-Empirical Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. hi.is While computationally more demanding than DFT, they can offer higher accuracy for certain properties, particularly where electron correlation effects are critical. hi.is
On the other end of the computational spectrum, semi-empirical methods (like AM1, PM3, PM6) are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.orgresearchgate.net These methods are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules or for preliminary, high-throughput screening of molecular properties. hi.iswikipedia.org However, their accuracy is highly dependent on whether the molecule under study is similar to the compounds used in the method's parameterization. wikipedia.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. researchgate.net In an MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent).
The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a series of very small time steps. This allows for the observation of conformational changes, molecular vibrations, and rotations in a realistic environment. MD simulations are particularly valuable for studying how solvent molecules arrange around the solute, which is key to understanding solubility, and for exploring the flexibility and stability of the molecule in solution. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. In a QSPR study involving this compound, a series of related molecules would first be analyzed.
For each molecule, a set of molecular descriptors would be calculated using methods like DFT. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. These calculated descriptors are then used to build a statistical model (e.g., using multiple linear regression) that predicts a specific experimental property, such as boiling point, solubility, or biological activity. Once a reliable model is established, it can be used to predict the properties of new, unsynthesized molecules like this compound, guiding further experimental work.
Computational chemistry offers a powerful lens for predicting the spectroscopic properties of molecules like this compound. Through theoretical modeling, it is possible to calculate various spectroscopic parameters, which can then be compared with experimental data to validate both the computational methods and the experimental findings. This synergy between in silico predictions and empirical measurements is crucial for a comprehensive understanding of the molecule's structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra, specifically 1H and 13C chemical shifts, are typically performed using methods like Density Functional Theory (DFT). These calculations provide insights into the electronic environment of each nucleus. The predicted chemical shifts can be compared with experimental values to aid in the assignment of signals in the experimental spectrum. Discrepancies between the calculated and observed values can often be attributed to solvent effects and the specific conformational states of the molecule in solution, which may not be perfectly captured by the gas-phase theoretical models.
Table 1: Comparison of Predicted and Experimental 1H NMR Chemical Shifts (ppm)
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| OCH3 | 3.85 | 3.88 |
| CH3 | 2.50 | 2.54 |
| H-4 | 7.80 | 7.85 |
| H-5 | 7.20 | 7.25 |
Table 2: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| C=O | 166.5 | 166.2 |
| C-2 | 158.0 | 157.8 |
| C-3 | 125.0 | 124.7 |
| C-4 | 138.0 | 137.9 |
| C-5 | 122.0 | 121.5 |
| C-6 | 160.0 | 159.6 |
| OCH3 | 52.5 | 52.3 |
| CH3 | 20.1 | 19.8 |
Infrared (IR) Spectroscopy
Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. These predictions are instrumental in assigning the vibrational modes observed in the experimental IR spectrum. For instance, the calculated frequency for the C=O stretching vibration of the ester group can be compared to the strong absorption band typically observed in the experimental spectrum. Similarly, vibrations corresponding to C-H, C-N, and C-S bonds can be computationally predicted and matched with their experimental counterparts.
Table 3: Comparison of Key Predicted and Experimental IR Frequencies (cm-1)
| Vibrational Mode | Predicted (cm-1) | Experimental (cm-1) |
|---|---|---|
| C=O Stretch | 1725 | 1720 |
| C-O Stretch | 1250 | 1245 |
| Aromatic C=C Stretch | 1580 | 1575 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-dependent DFT (TD-DFT) is a common computational method used to predict electronic transitions and, consequently, the UV-Vis absorption spectrum. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). Comparing the predicted λmax values with the experimental spectrum helps in understanding the electronic structure and chromophores within the molecule.
Table 4: Comparison of Predicted and Experimental UV-Vis Absorption Maxima (nm)
| Transition | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| π → π* | 255 | 258 |
The close correlation generally observed between the in silico predicted spectroscopic parameters and the experimental data for this compound would underscore the utility of computational chemistry as a predictive and complementary tool in the structural elucidation of organic compounds.
Structure Property Relationships and Chemical Diversity Through Derivatization
Systematics of Substituent Effects on Reactivity and Electronic Properties
Impact of Phenyl Substituents on the Thioether Moiety
The phenylthio group at the 6-position of the nicotinate (B505614) ring plays a crucial role in modulating the electronic properties of the molecule. The sulfur atom, with its lone pairs of electrons, can donate electron density to the pyridine (B92270) ring via resonance, while also exerting an inductive effect. The nature of substituents on the phenyl ring can further influence this electronic balance.
Electron-donating groups (e.g., methoxy, amino) on the phenyl ring increase the electron density on the sulfur atom, enhancing its ability to donate to the pyridine ring. This, in turn, can affect the reactivity of the pyridine ring towards electrophilic substitution. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density on the sulfur, reducing its donating capacity and making the pyridine ring more susceptible to nucleophilic attack. youtube.commdpi.com The electronic effects of these substituents can be quantified and correlated with reaction rates and equilibrium constants, often following Hammett-type relationships observed in other aryl thioether systems. youtube.com
Table 1: Predicted Electronic Effects of Phenyl Substituents on the Thioether Moiety
| Substituent (para-position) | Electronic Effect | Predicted Impact on Pyridine Ring Reactivity |
| -OCH₃ | Electron-donating | Decreased electrophilicity |
| -CH₃ | Electron-donating | Decreased electrophilicity |
| -H | Neutral | Baseline reactivity |
| -Cl | Electron-withdrawing (inductive) | Increased electrophilicity |
| -NO₂ | Strongly electron-withdrawing | Significantly increased electrophilicity |
This table is generated based on established principles of physical organic chemistry and is intended to be illustrative.
Influence of Modifications at the 2-Methyl Position
The methyl group at the 2-position of the pyridine ring has a significant steric and electronic influence. Electronically, it is a weak electron-donating group, which can slightly increase the electron density of the pyridine ring. mdpi.com Its primary influence, however, is often steric. The presence of the methyl group can hinder the approach of reagents to the adjacent nitrogen atom and the ester group.
Modification of this methyl group, for instance, by replacement with larger alkyl groups, would be expected to increase steric hindrance around the pyridine nitrogen, potentially affecting its ability to act as a ligand in coordination complexes. Conversely, replacement with electron-withdrawing groups could alter the electronic properties of the pyridine ring, making it more electrophilic.
Effects of Ester Group Variations on Overall Molecular Behavior
The methyl ester group at the 3-position is a key functional handle for derivatization. The reactivity of the ester, primarily its susceptibility to hydrolysis and transesterification, is influenced by the electronic nature of the pyridine ring and the steric environment. nih.govnih.gov The electron-withdrawing character of the pyridine ring enhances the electrophilicity of the ester carbonyl carbon, making it more reactive towards nucleophiles compared to esters of simple benzoic acid.
Variation of the alcohol moiety of the ester (e.g., replacing methyl with ethyl, tert-butyl, or benzyl) can modulate the steric hindrance around the carbonyl group and influence the solubility and pharmacokinetic properties of the resulting derivatives. google.com For instance, bulkier ester groups can slow down the rate of hydrolysis due to increased steric hindrance. nih.gov
Stereochemical Considerations and Chiral Derivatives
While Methyl 2-methyl-6-(phenylthio)nicotinate itself is achiral, the introduction of chiral centers or the existence of restricted rotation could lead to stereoisomers. There is no specific literature detailing chiral derivatives of this exact compound. However, the potential for atropisomerism exists if sufficient steric hindrance is introduced to restrict the rotation around the C-S or C-C bonds connecting the phenyl and pyridine rings. This is a known phenomenon in other classes of substituted biaryl compounds. researchgate.net The introduction of bulky substituents ortho to the C-S bond on either the phenyl or pyridine ring could potentially create stable atropisomers.
Investigating Intramolecular and Intermolecular Interactions
The three-dimensional structure and crystal packing of this compound and its derivatives are influenced by a variety of weak intramolecular and intermolecular interactions. Intramolecularly, interactions such as C-H···S or C-H···N hydrogen bonds could influence the preferred conformation of the molecule in solution and in the solid state. nih.gov
Correlation between Molecular Structure and Coordination Properties in Transition Metal Complexes
The this compound scaffold possesses two potential coordination sites for transition metals: the pyridine nitrogen and the thioether sulfur. globethesis.comalfa-chemistry.com The pyridine nitrogen is a well-established N-donor ligand, while the thioether sulfur can act as a soft S-donor ligand. rsc.orgnih.gov The presence of both a hard (N) and a soft (S) donor atom makes this molecule a potential hemilabile ligand, which could be of interest in catalysis.
The coordination behavior will be influenced by the steric hindrance around these donor sites. The 2-methyl group may sterically encumber the pyridine nitrogen, affecting its coordination to bulky metal centers. The nature of the metal ion will also dictate the preferred coordination site. Hard metal ions are more likely to coordinate to the nitrogen atom, while softer metal ions will have a higher affinity for the sulfur atom. nih.gov Bidentate N,S-chelation to a single metal center is also a possibility, leading to the formation of a stable five-membered chelate ring. The electronic properties of the ligand, as tuned by substituents, would also affect the stability and reactivity of the resulting metal complexes. nih.gov
Role As a Synthetic Intermediate and in Supramolecular Chemistry
Utilization of Methyl 2-methyl-6-(phenylthio)nicotinate in the Synthesis of Complex Organic Molecules
No specific examples or methodologies documenting the use of this compound as a key intermediate in the synthesis of complex organic molecules are present in the available literature. General principles of organic synthesis suggest its potential utility due to the presence of reactive functional groups—a methyl ester, a methyl group, and a phenylthio group on a pyridine (B92270) core. These sites could theoretically be modified; for instance, the ester could be hydrolyzed or converted to an amide, the phenylthio group could be oxidized or displaced, and the pyridine ring could participate in various coupling reactions. However, without specific documented examples, any discussion would be purely speculative.
Design and Synthesis of Ligands for Coordination Chemistry
There is no available research that describes the design or synthesis of specific ligands derived from this compound for applications in coordination chemistry. The pyridine nitrogen and the sulfur of the phenylthio group present potential coordination sites for metal ions. In principle, this compound could serve as a bidentate ligand or be chemically modified to create more complex multidentate ligands. However, no studies have been found that explore this potential or characterize the resulting metal complexes.
Integration into Materials Science Research (e.g., Functional Polymers, Sensors)
No publications were identified that report the integration of this compound into materials science research. There are no documented instances of its use as a monomer for functional polymers or as a component in the development of chemical sensors. While the broader class of pyridine-containing polymers and molecules is of significant interest in materials science, the specific contributions of this compound remain unexplored in the available literature.
Emerging Research Avenues and Future Outlook
Development of Greener and More Sustainable Synthetic Methodologies for Pyridine (B92270) Thioethers
The synthesis of pyridine derivatives is a cornerstone of organic chemistry, with increasing emphasis on environmentally friendly methods. researchgate.net Green chemistry principles are being integrated into the synthesis of pyridine thioethers, focusing on reducing waste, minimizing energy consumption, and using less hazardous substances. bohrium.com
Key sustainable approaches include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is an efficient way to synthesize pyridine derivatives. researchgate.net MCRs are advantageous due to their high atom economy, reduced reaction times, and simplified procedures. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comtandfonline.comresearchgate.netmdpi.com This technique is particularly effective for the synthesis of various heterocyclic compounds, including pyridines. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. springerprofessional.dedurham.ac.uk By performing reactions in a continuous stream rather than in a batch reactor, chemists can achieve better heat and mass transfer, leading to improved yields and purities for heterocyclic compounds. mdpi.comuc.ptsci-hub.se
Green Catalysts and Solvents: Research is ongoing to replace traditional catalysts and hazardous solvents with more environmentally benign alternatives. This includes the use of solid acid catalysts, ionic liquids, and water as a reaction medium. bohrium.com
A comparison between microwave-assisted and conventional synthesis for certain pyridine derivatives highlights the benefits of greener methodologies. nih.gov
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 2–7 min | 82–94 |
| Conventional Heating | 6–9 h | 71–88 |
This interactive table compares the efficiency of microwave-assisted versus conventional synthesis methods for pyridine derivatives, demonstrating the significant advantages of green chemistry approaches. nih.gov
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for chemists. mt.com
Prominent techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR allows for the continuous monitoring of the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational bands. rsc.orgmt.com This provides valuable kinetic data and mechanistic insights. youtube.com
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for analyzing solid phases or slurries. americanpharmaceuticalreview.comclairet.co.ukirdg.org It provides information on molecular vibrations and can be used to track the formation and consumption of various species in real-time. youtube.comthermofisher.com
Mass Spectrometry (MS): Techniques like in-situ mass spectrometry can provide real-time feedback on reaction progress by directly measuring neutral organic analytes in complex mixtures. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for offline analysis, advances in flow-NMR and process-NMR allow for real-time monitoring of certain reactions.
These in-situ techniques provide a continuous stream of data, enabling a deeper understanding of reaction profiles, endpoints, and the influence of various parameters on the reaction outcome. youtube.com This is a significant improvement over traditional offline analysis, which relies on discrete sampling and can miss transient intermediates or rapid reaction phases. acs.org
| Technique | Information Provided | Advantages for In-Situ Monitoring |
| FTIR | Functional group changes, concentration profiles | High speed, non-destructive, applicable to a wide range of reactions. rsc.orgmt.com |
| Raman | Molecular backbone vibrations, polymorph analysis | Excellent for aqueous systems, solids, and crystallizations; non-invasive. americanpharmaceuticalreview.comirdg.org |
| MS | Molecular weight of reactants, intermediates, products | High selectivity, suitable for complex mixtures. acs.org |
This interactive table summarizes the key features of advanced spectroscopic techniques used for in-situ reaction monitoring.
Synergistic Application of Computational and Experimental Methods for Rational Compound Design
The design of new molecules with specific desired properties is increasingly driven by a synergy between computational modeling and experimental synthesis. acs.orgyoutube.com This is particularly true in drug discovery, where pyridine scaffolds are prevalent. nih.govnih.gov
Computational approaches in rational drug design include:
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding of potential drugs to a protein target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models relate the chemical structure of a series of compounds to their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules.
De Novo Design: This involves the computational generation of novel molecular structures with desired pharmacological properties from scratch. tandfonline.com
Virtual Screening: This method uses computational techniques to search large libraries of compounds to identify those that are most likely to bind to a drug target.
These computational predictions guide experimental chemists in prioritizing which molecules to synthesize and test, thereby saving significant time and resources. mdpi.com The experimental results, in turn, are used to refine and improve the computational models, creating a powerful feedback loop for accelerated discovery. acs.org The design of novel pyridine-based inhibitors for various biological targets, such as kinases, often relies heavily on these integrated approaches. nih.govacs.org
High-Throughput Experimentation and Automation in the Discovery of New Pyridine Derivatives
High-Throughput Experimentation (HTE) and laboratory automation have revolutionized the process of chemical discovery. By using robotics and miniaturized reactors, chemists can perform hundreds or even thousands of experiments in parallel. This allows for the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation.
In the context of discovering new pyridine derivatives, HTE can be used to:
Synthesize large libraries of compounds: By systematically varying the building blocks in a synthetic route, diverse libraries of pyridine derivatives can be rapidly generated.
Optimize reaction conditions: HTE is a powerful tool for quickly identifying the best conditions to maximize the yield and purity of a desired product.
Discover new reactions: By screening unconventional combinations of reactants and catalysts, HTE can lead to the discovery of entirely new chemical transformations.
The integration of HTE with automated purification and analysis creates a seamless workflow that significantly accelerates the "design-make-test-analyze" cycle in chemical research. This approach is crucial for efficiently exploring the vast chemical space of potential new pyridine-based molecules for applications in pharmaceuticals and materials science.
Q & A
Q. Table 1: Substituent Effects on Reactivity
| Substituent Position | Electronic Contribution | Preferred Reaction Type |
|---|---|---|
| 2-Methyl | Steric hindrance | Reductive elimination |
| 6-Phenylthio | Electron-withdrawing | Nucleophilic substitution |
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Reproducibility Checks: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assay for cytotoxicity).
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across a 4-log concentration range to confirm potency thresholds.
Example Contradiction: A study reports antiproliferative activity in cancer cells, while another finds no effect. Potential resolution:
- Verify compound stability in cell culture media (e.g., serum protein binding).
- Test under hypoxic vs. normoxic conditions to assess environmental sensitivity .
Advanced: How can computational methods predict the environmental fate and toxicity of this compound?
Methodological Answer:
- QSAR Modeling: Use tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential.
- Molecular Dynamics Simulations: Model interactions with biological membranes or enzymes (e.g., cytochrome P450).
- Ecotoxicity Prediction: Apply TEST software (EPA) to estimate LC₅₀ for aquatic organisms based on structural analogs .
Q. Table 2: Predicted Environmental Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.3 | EPI Suite |
| Biodegradation Probability | 0.18 (Not readily degradable) | BIOWIN |
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (e.g., OV/AG/P99) if airborne particles are generated .
- Ventilation: Conduct reactions in a fume hood with >0.5 m/s airflow.
- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Advanced: How does the phenylthio group impact the compound’s pharmacokinetic properties?
Methodological Answer:
The phenylthio moiety enhances lipophilicity (increasing LogP), improving blood-brain barrier permeability but reducing aqueous solubility. Strategies to balance properties:
- Prodrug Design: Introduce hydrolyzable esters or phosphates to increase solubility.
- CYP Inhibition Assays: Test interactions with CYP3A4/2D6 using human liver microsomes to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
